Perfluoroazelaic acid
Overview
Description
Perfluoroazelaic acid is a perfluorinated compound with the molecular formula C₉H₂F₁₄O₄. It is a derivative of azelaic acid, where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties, including high thermal stability, chemical resistance, and hydrophobicity. These properties make it valuable in various industrial applications, particularly in the production of specialized coatings and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluoroazelaic acid can be synthesized through the fluorination of azelaic acid. The process typically involves the use of elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is carried out under controlled conditions to ensure complete fluorination of the azelaic acid molecule.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced fluorination techniques and equipment ensures the efficient and safe production of this compound.
Chemical Reactions Analysis
Types of Reactions: Perfluoroazelaic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of perfluorinated carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of perfluorinated alcohols.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of fluorine atoms with other halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogenating agents such as chlorine or bromine. The reaction conditions vary depending on the desired substitution product.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various halogenated derivatives of this compound.
Scientific Research Applications
Perfluoroazelaic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the production of other perfluorinated compounds.
Biology: It is studied for its potential use in biological systems, particularly in the development of fluorinated biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of medical devices.
Industry: It is used in the production of specialized coatings, lubricants, and materials that require high chemical and thermal stability.
Mechanism of Action
The mechanism of action of perfluoroazelaic acid is primarily based on its ability to interact with various molecular targets and pathways. Its high fluorine content allows it to form strong bonds with other molecules, leading to enhanced stability and resistance to degradation. In biological systems, it can interact with proteins and enzymes, potentially affecting their function and activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Perfluoroazelaic acid is unique among perfluorinated compounds due to its specific structure and properties. Similar compounds include:
Perfluorooctanoic acid (PFOA): Known for its use in the production of non-stick coatings and its environmental persistence.
Perfluorooctanesulfonic acid (PFOS): Used in firefighting foams and stain-resistant fabrics.
Perfluorodecanoic acid (PFDA): Used in the production of fluoropolymers and surfactants.
Compared to these compounds, this compound offers a unique combination of thermal stability, chemical resistance, and hydrophobicity, making it suitable for specialized applications where other perfluorinated compounds may not be as effective.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorononanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F14O4/c10-3(11,1(24)25)5(14,15)7(18,19)9(22,23)8(20,21)6(16,17)4(12,13)2(26)27/h(H,24,25)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYSWXOLGMKBKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379774 | |
Record name | Perfluorononanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23453-64-7 | |
Record name | Perfluorononanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23453-64-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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